molecular formula C15H23N B15310659 2-Methyl-6-(4-propylphenyl)piperidine

2-Methyl-6-(4-propylphenyl)piperidine

Cat. No.: B15310659
M. Wt: 217.35 g/mol
InChI Key: JHQPYLHTDRWRLO-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-propylphenyl)piperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom. The compound this compound features a piperidine ring substituted with a methyl group at the second position and a 4-propylphenyl group at the sixth position. This structural configuration imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-propylphenyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be employed. This reaction is typically carried out under reflux conditions in ethanol, yielding substituted piperidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale multi-component reactions using optimized catalysts and solvents to ensure high yield and purity. The use of ionic liquids as catalysts has been reported to facilitate the synthesis of piperidine derivatives in an environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-propylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-6-(4-propylphenyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-propylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate neurotransmitter systems, inhibit enzymes, and interact with cellular receptors. The exact mechanism may vary depending on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    Pyridine: A structurally similar compound with a nitrogen atom in a six-membered aromatic ring.

    Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.

Uniqueness

2-Methyl-6-(4-propylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-propylphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

2-methyl-6-(4-propylphenyl)piperidine

InChI

InChI=1S/C15H23N/c1-3-5-13-8-10-14(11-9-13)15-7-4-6-12(2)16-15/h8-12,15-16H,3-7H2,1-2H3

InChI Key

JHQPYLHTDRWRLO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCC(N2)C

Origin of Product

United States

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